

Comparative Analysis of Targeted Therapies in Acute Myeloid Leukemia: Ivosidenib vs. Enasidenib

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Compound of Interest		
Compound Name:	Enamidonin	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ivosidenib and Enasidenib, two prominent targeted therapies for Acute Myeloid Leukemia (AML). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers, scientists, and drug development professionals in understanding the nuances of these treatments.

Introduction

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. A subset of AML patients harbors mutations in the isocitrate dehydrogenase 1 (IDH1) or isocitrate dehydrogenase 2 (IDH2) genes. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation.[1][2][3] Ivosidenib and Enasidenib are oral, targeted inhibitors that specifically address these mutations.[1][3]

Ivosidenib (Tibsovo®) is a small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][4] [5] It is approved for the treatment of AML with a susceptible IDH1 mutation.[4] Enasidenib (Idhifa®) is a small-molecule inhibitor of the mutant IDH2 (mIDH2) enzyme and is used for the treatment of AML with a susceptible IDH2 mutation.[2][3][6]



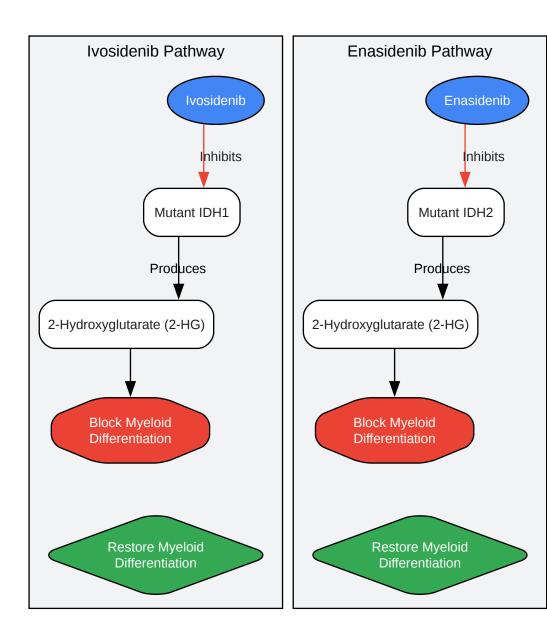
Mechanism of Action

Both Ivosidenib and Enasidenib function by inhibiting their respective mutant IDH enzymes, thereby reducing the levels of the oncometabolite 2-HG. This reduction in 2-HG allows for the restoration of normal cellular differentiation of myeloid cells.[2][5][7]

- Ivosidenib specifically targets mutations in the IDH1 enzyme, most commonly at the R132 residue.[1][4] By inhibiting the mutated IDH1, Ivosidenib promotes the differentiation of myeloblasts into mature myeloid cells.[8]
- Enasidenib is a selective inhibitor of the mutated IDH2 enzyme, targeting variants such as R140Q, R172S, and R172K.[3][6] Its action leads to decreased 2-HG levels and subsequent myeloid differentiation.[3]

The distinct targets of these two drugs underscore the importance of mutational testing in AML patients to guide appropriate therapy.





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Caption: Signaling pathways for Ivosidenib and Enasidenib.

Comparative Efficacy and Safety

Direct head-to-head clinical trials comparing Ivosidenib and Enasidenib are limited as they target different mutations. However, data from their respective clinical trials provide insights into their efficacy and safety profiles.

Efficacy Data



Parameter	Ivosidenib (mIDH1 AML)	Enasidenib (mIDH2 AML)	Source
Monotherapy (Relapsed/Refractory AML)			
Overall Response Rate (ORR)	41.6%	40.3%	[9]
Complete Remission (CR) Rate	-	19.3%	
Median Duration of Response	6.5 months	5.8 months	[9]
Median Overall Survival (OS)	-	9.3 months	
Combination with Azacitidine (Newly Diagnosed AML)			
Median Overall Survival (OS)	29.3 months (vs 7.9 with placebo + AZA)	Not Reached (1-year OS rate: 72%)	[10][11]
Overall Response Rate (ORR)	-	74% (vs 36% with AZA alone)	[11]
Combination with Induction Chemotherapy (Newly Diagnosed AML)			
CR/CRi/CRp Rate	77%	74%	[9]
End-of-Induction CR Rate	55%	47%	[12]

Safety Profile

Both drugs are generally well-tolerated, but are associated with specific adverse events.



Adverse Event	Ivosidenib	Enasidenib	Source
Differentiation Syndrome	Yes	Yes	[8][13]
QTc Interval Prolongation	Yes	-	[8]
Hyperbilirubinemia	Less common	More common (due to UGT1A1 inhibition)	[7][12]
Leukocytosis	Yes	Yes	
Tumor Lysis Syndrome	Yes	Yes	

Experimental Protocols

The clinical efficacy and safety data presented are derived from multicenter, open-label, single-arm, or randomized clinical trials. Below are generalized experimental workflows for such trials.

Phase 1 Dose-Escalation and Expansion Study Workflow

This protocol is designed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of a new agent.



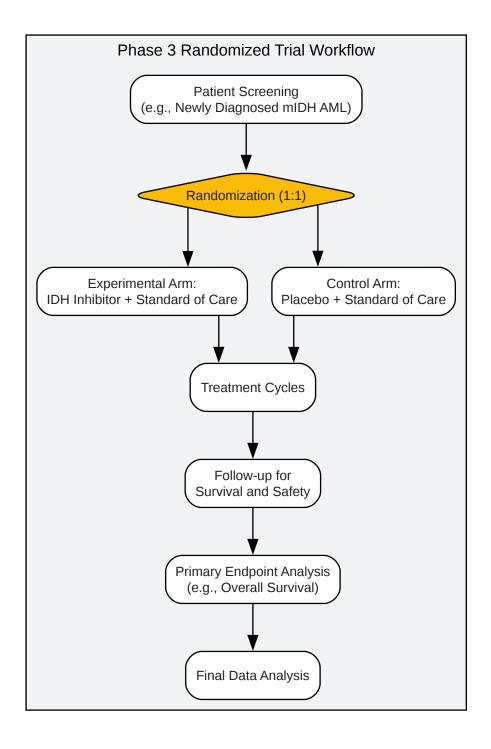
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Caption: Generalized workflow for a Phase 1 dose-escalation and expansion study.

Phase 3 Randomized Controlled Trial Workflow

This protocol is designed to compare the efficacy and safety of a new treatment against a standard of care or placebo.



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Caption: Generalized workflow for a Phase 3 randomized controlled trial.

Conclusion

Ivosidenib and Enasidenib represent significant advancements in the targeted therapy of AML for patients with IDH1 and IDH2 mutations, respectively. Their distinct molecular targets necessitate accurate genetic screening for patient stratification. While both drugs demonstrate comparable overall response rates in the relapsed/refractory setting, their efficacy in combination with other agents in newly diagnosed patients appears promising. The safety profiles are manageable but require careful monitoring for specific adverse events such as differentiation syndrome and QTc prolongation (for Ivosidenib). Future research may focus on head-to-head comparisons in specific patient populations, if applicable, and on strategies to overcome resistance to these targeted agents.

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